molecular formula C12H18ClN3O B4622509 4-CHLORO-1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4622509
M. Wt: 255.74 g/mol
InChI Key: YBECUGVNPZOGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    N-Methylation: Methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.

    Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as 2-methylcyclohexylamine, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the chlorine atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-5-carboxamide
  • 1-Methyl-N~5~-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide
  • 4-Chloro-1H-pyrazole-5-carboxamide

Uniqueness

4-CHLORO-1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the chlorine atom and the 2-methylcyclohexyl group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-chloro-2-methyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16(11)2/h7-8,10H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBECUGVNPZOGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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